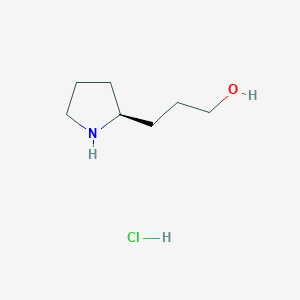

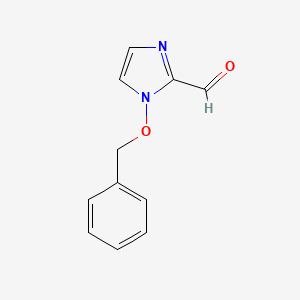

(S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

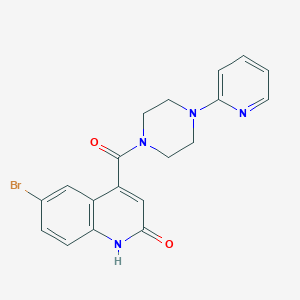

(S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride, also known as (S)-(-)-2-Pyrrolidinylmethyl-1-propanol hydrochloride, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active compounds. It is a white crystalline powder that is soluble in water and alcohol.

科学的研究の応用

Spectroscopic Identification and Derivatization

A study focused on identifying novel hydrochloride salts of cathinones, which include structural variations related to pyrrolidine, demonstrating the importance of spectroscopic methods (GC-MS, IR, NMR, electronic absorption spectroscopy, and X-ray diffraction) in identifying and characterizing chemical compounds. These methods are essential in forensic science and pharmaceutical research for identifying novel compounds and their derivatives (Nycz et al., 2016).

Pharmacological Characterization

Another research explored the pharmacological characterization of a novel κ-opioid receptor antagonist, demonstrating the potential therapeutic applications of pyrrolidine derivatives in treating depression and addiction disorders. This highlights the significance of pyrrolidine-based compounds in developing new drugs with specific target receptor activity (Grimwood et al., 2011).

Trypanocidal Activity

Pyrrolidine derivatives were synthesized and tested for their efficacy against Trypanosoma cruzi, the protozoan parasite causing Chagas disease. This research underscores the role of pyrrolidine derivatives in developing potential therapeutic agents for parasitic infections (Balfour et al., 2017).

Chiral Auxiliary in Asymmetric Synthesis

The synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol and its application as a chiral auxiliary in asymmetric aldol reactions highlight its importance in organic synthesis, providing a method to achieve stereoselective synthesis, which is crucial in the production of chiral pharmaceuticals (Hedenström et al., 2000).

Electrochemical and Ion Receptor Properties

Research into N-linked polybispyrroles based on pyrrolidine derivatives has shown promising electrochromic and ion receptor properties, indicating the potential of these compounds in electronic and sensor applications. This study exemplifies the versatility of pyrrolidine derivatives in materials science (Mert et al., 2013).

Selective Metal Ion Complexation

Studies on the selective complexation of metal ions (e.g., Am(III) stripping with PyTri-Diol) demonstrate the application of pyrrolidine derivatives in nuclear waste management and the selective recovery of valuable metals, showcasing the environmental and industrial relevance of these compounds (Wu et al., 2019).

特性

IUPAC Name |

3-[(2S)-pyrrolidin-2-yl]propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-2-4-7-3-1-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWALIQVUTFEWNF-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)

![furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2822027.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)

![ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2822040.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2822044.png)